Lipophilicity (log D) Advantage of 1,3,4-Oxadiazole Scaffold vs. 1,2,4-Oxadiazole Isomer
In a systematic comparison of matched molecular pairs from the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This difference in lipophilicity is a key determinant of a compound's developability profile, influencing solubility, permeability, and off-target interactions such as hERG channel binding [2].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Order of magnitude lower than comparator |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole isomers from AstraZeneca collection |
| Quantified Difference | ~1 log unit (order of magnitude) |
| Conditions | Matched molecular pair analysis; experimental determination |
Why This Matters
Lower lipophilicity is a key driver for improved aqueous solubility and reduced off-target pharmacology, directly impacting the lead optimization success rate.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
- [2] Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., Poultney, R., Scott, J. S., Svensson, P. H., & Sweeney, J. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. View Source
